1-Sulfooxymethylpyrene
Overview
Description
1-Sulfooxymethylpyrene is a chemical compound known for its electrophilic mutagenic properties and its role as an ultimate carcinogen. It is derived from 1-methylpyrene and 1-hydroxymethylpyrene, and it has been extensively studied for its ability to induce sarcomas in laboratory animals .
Scientific Research Applications
1-Sulfooxymethylpyrene has several scientific research applications:
Chemistry: It is used as a model compound to study electrophilic aromatic substitution reactions.
Biology: It serves as a tool to investigate the mechanisms of mutagenesis and carcinogenesis.
Medicine: Research on this compound helps in understanding the molecular basis of cancer and developing potential therapeutic strategies.
Industry: It is used in the synthesis of other complex organic molecules and as a reference compound in analytical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Sulfooxymethylpyrene can be synthesized through the sulfonation of 1-hydroxymethylpyrene. The process involves the reaction of 1-hydroxymethylpyrene with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfooxy group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonation reactions using appropriate sulfonating agents and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Sulfooxymethylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to 1-hydroxymethylpyrene.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the sulfooxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: 1-Hydroxymethylpyrene.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Mechanism of Action
1-Sulfooxymethylpyrene exerts its effects through the formation of highly reactive benzylic carbonium ions. These ions react with DNA to form aralkyl-DNA adducts, leading to mutations and potentially malignant growth. The compound targets DNA and disrupts its normal function, which can result in carcinogenesis .
Comparison with Similar Compounds
- 1-Methylpyrene
- 1-Hydroxymethylpyrene
- 1-Ethylpyrene
Comparison: 1-Sulfooxymethylpyrene is unique due to its strong electrophilic nature and its ability to form stable DNA adducts. Unlike 1-methylpyrene and 1-hydroxymethylpyrene, which are precursors, this compound is the ultimate carcinogen. 1-Ethylpyrene, on the other hand, undergoes different metabolic pathways and does not form the same reactive intermediates .
Properties
IUPAC Name |
pyren-1-ylmethyl hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4S/c18-22(19,20)21-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHJDOIFMGNIQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
102207-43-2 (sodium) | |
Record name | 1-Sulfooxymethylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130965730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00156819 | |
Record name | 1-Sulfooxymethylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130965-73-0 | |
Record name | 1-Sulfooxymethylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130965730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Sulfooxymethylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-SULFOOXYMETHYLPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYC2177X5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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